Arg-Phe acetate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

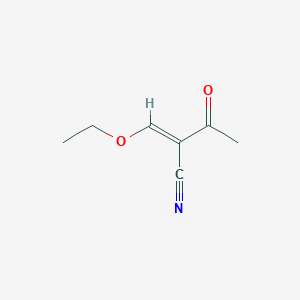

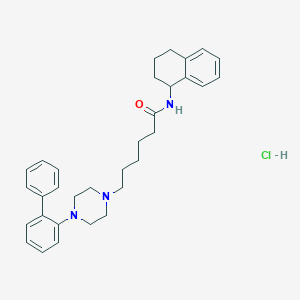

Arg-Phe acetate salt (also known as N-acetyl-L-arginine-L-phenylalaninate) is a synthetic peptide that has been used for a variety of scientific research applications. It is a derivative of the naturally occurring amino acid arginine and phenylalanine, and is a white, crystalline solid. This compound is known for its stability, solubility, and low toxicity, making it an ideal choice for many laboratory experiments.

Aplicaciones Científicas De Investigación

Peptide Processing and Metabolism : A study by Isaac et al. (1998) explored the role of insect peptidyl-dipeptidase A in the metabolism of neuropeptides, demonstrating its activity in processing peptides extended with Arg-Phe sequences. This suggests a potential application of Arg-Phe acetate salt in understanding peptide metabolism and biosynthesis in insects (Isaac et al., 1998).

Stability and Aggregation in Pharmaceuticals : Zhang et al. (2016) investigated the influence of Arginine salts, including Arg-Phe acetate, on the thermal stability and aggregation kinetics of monoclonal antibodies. They found that the stability and aggregation were strongly dependent on the type of anion present in the Arginine salts. This information is critical for the formulation of stable and effective pharmaceuticals (Zhang et al., 2016).

Cardiovascular Research : Hayakawa et al. (1994) examined the effects of L-arginine on endothelial function in a hypertensive rat model, showing that L-Arg administration improved renal endothelial function and nitric oxide release. This research highlights the potential therapeutic applications of this compound in cardiovascular diseases (Hayakawa et al., 1994).

Salt-Bridge Formation in Proteins : Nagy and Erhardt (2010) conducted theoretical studies on salt-bridge formation involving Arginine, including Arg-Phe. They found that the formation of such salt bridges is feasible and can significantly impact protein stability, especially in low to medium polarity environments. This is important for understanding protein structure and function (Nagy & Erhardt, 2010).

Neuropeptide Isolation and Identification : Grimmelikhuijzen et al. (1992) isolated neuropeptides containing the Arg-Phe sequence from hydromedusae, contributing to our understanding of neurotransmission in coelenterates. Such studies are significant for neurobiology and the understanding of primitive nervous systems (Grimmelikhuijzen et al., 1992).

Mecanismo De Acción

Target of Action

It is often used as a model compound in physicochemical analysis of the formation mechanisms and structures of protein aggregates .

Mode of Action

It is primarily used in research settings for its physicochemical properties rather than its biological activity .

Result of Action

It is primarily used in research settings for its physicochemical properties .

Análisis Bioquímico

Biochemical Properties

Arg-Phe acetate salt is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biochemical roles .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these processes underscores its importance in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions elucidate the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3.C2H4O2/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);1H3,(H,3,4)/t11-,12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCGKDWKVVHIHV-FXMYHANSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)